BenchChemオンラインストアへようこそ!

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Regioselective synthesis Nucleophilic aromatic substitution Triazolopyridine reactivity

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1159811-32-1) is a heterocyclic building block belonging to the triazolopyridine class, featuring a [1,2,4]triazolo[1,5-a]pyridine core with a bromine substituent at position 6 and a methyl ester at position 2. With a molecular formula of C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, G-protein coupled receptor modulation, and complement pathway regulation.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.059
CAS No. 1159811-32-1
Cat. No. B2459895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
CAS1159811-32-1
Molecular FormulaC8H6BrN3O2
Molecular Weight256.059
Structural Identifiers
SMILESCOC(=O)C1=NN2C=C(C=CC2=N1)Br
InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-3-2-5(9)4-12(6)11-7/h2-4H,1H3
InChIKeyYSNFWGGAQOISLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1159811-32-1): Core Identity and Structural Classification for Procurement Decisions


Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1159811-32-1) is a heterocyclic building block belonging to the triazolopyridine class, featuring a [1,2,4]triazolo[1,5-a]pyridine core with a bromine substituent at position 6 and a methyl ester at position 2 [1]. With a molecular formula of C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, G-protein coupled receptor modulation, and complement pathway regulation [1]. The 6-bromo substitution imparts a distinctive regiochemical reactivity profile—benzenoid inertness toward nucleophilic substitution—that differentiates it from its 5-bromo and 7-bromo regioisomers [2].

Why Methyl 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Cannot Be Interchanged with Its Closest Analogs


Substituting this compound with the 6-chloro analog (CAS 1894014-57-3), the 5-bromo regioisomer (CAS 1159812-96-0), or the unsubstituted parent (CAS 1895771-46-6) introduces critical failures in reactivity, regioselectivity, and biological outcome. The 6-bromo substituent exhibits benzenoid inertness toward nucleophilic aromatic substitution, whereas the 5-bromo and 7-bromo regioisomers are activated for nucleophilic displacement—meaning the same reaction conditions produce fundamentally different products depending on bromine position [1]. In Pd-catalyzed cross-coupling, the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond of the 6-chloro analog, enabling milder reaction conditions and higher yields [2]. Furthermore, patent evidence demonstrates that the 6-bromo-2-carboxylate scaffold was specifically selected over alternative halogen/position combinations as the key intermediate for constructing GPR119 modulators and complement factor D inhibitors, where downstream biological potency depended on the 6-bromo substitution pattern [3][4].

Quantitative Differentiation Evidence: Methyl 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Versus Comparators


Regiochemical Orthogonality: Position-6 Benzenoid Inertness vs. Position-5/7 Nucleophilic Activation

In the [1,2,4]triazolo[1,5-a]pyridine scaffold, the bromine substituent at position 6 exhibits benzenoid inertness toward nucleophilic substitution, while bromine at positions 5 and 7 is activated for nucleophilic displacement [1]. This means the 6-bromo compound resists SₙAr chemistry that would degrade the 5-bromo (CAS 1159812-96-0) and 7-bromo regioisomers under identical basic or nucleophilic conditions. The 6-bromo compound therefore offers orthogonal reactivity: it is exclusively available for Pd-catalyzed cross-coupling while remaining inert to nucleophilic displacement, a property not shared by its regioisomers.

Regioselective synthesis Nucleophilic aromatic substitution Triazolopyridine reactivity

Pd-Catalyzed Cross-Coupling Reactivity Advantage: C–Br vs. C–Cl Oxidative Addition Kinetics

In palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides due to the weaker C–Br bond (bond dissociation energy ~337 kJ/mol for Ph–Br vs. ~399 kJ/mol for Ph–Cl) [1]. This translates to milder reaction conditions (lower temperatures, shorter reaction times, lower catalyst loadings) and generally higher yields for the 6-bromo compound (CAS 1159811-32-1) compared to the 6-chloro analog (CAS 1894014-57-3). While specialized catalyst systems can activate aryl chlorides, these require expensive ligands and elevated temperatures.

Palladium catalysis Suzuki-Miyaura coupling Aryl halide reactivity Cross-coupling

GPR119 Modulator Patent Intermediacy: Quantitative EC₅₀ Benchmark for Downstream Derivatives

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate was specifically employed as a key synthetic intermediate in Sanofi's GPR119 modulator patent family (Schwink et al., 2015/2017) [1]. The patent exemplifies downstream compound (R)-II, derived via elaboration of the 6-bromo-2-carboxylate core, which exhibited an EC₅₀ value of 0.126 μM (126 nM) in a GPR119 HTRF agonism assay [1]. This places the derived compounds within the therapeutically relevant potency range for GPR119 agonists targeting type 2 diabetes and obesity. In contrast, the 6-chloro and 5-bromo analogs were not reported as intermediates in these patent families, suggesting the 6-bromo-2-carboxylate substitution pattern was specifically preferred for downstream potency.

GPR119 agonist Diabetes drug discovery Triazolopyridine scaffold cAMP HTRF assay

Complement Factor D Inhibitor Patent Intermediacy: Validated Entry Point for Complement Pathway Drug Discovery

In a 2021 patent by Achillion Pharmaceuticals (Wiles et al.), methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate was employed as the key heterocyclic building block in the synthesis of pyrimidine-containing complement factor D inhibitors [1]. The experimental process specifically involved reacting this 6-bromo-2-carboxylate compound in a multi-step sequence to construct potent factor D inhibitors, with the patent reporting IC₅₀ values for exemplified compounds [1]. Complement factor D is a clinically validated target for paroxysmal nocturnal hemoglobinuria (PNH) and other alternative pathway-mediated disorders, with the clinical candidate pelecopan (BCX9930, IC₅₀ = 14.3 nM) demonstrating the therapeutic relevance of this target class. Neither the 6-chloro analog nor the unsubstituted parent compound is documented in factor D inhibitor patent literature as a synthetic entry point.

Complement factor D Alternative complement pathway Factor D inhibitor Immunology drug discovery

AhR Agonist Structure-Activity Relationship: Critical Role of Position-6 Bromine for Sub-Nanomolar Potency

In a systematic SAR study published in the European Journal of Medicinal Chemistry (Tian et al., 2022), triazolopyridine derivatives were evaluated as aryl hydrocarbon receptor (AhR) agonists for anti-psoriasis applications [1]. The most potent compound identified was 6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine (compound 12a), bearing the 6-bromo substitution pattern, which exhibited an EC₅₀ of 0.03 nM (30 pM) in the AhR agonism assay [1]. SAR analysis demonstrated that retention of the 6-bromo substituent was critical for achieving sub-nanomolar potency; analogs lacking the 6-bromo group or with alternative halogen placements showed substantially reduced activity. Compound 12a further demonstrated in vivo efficacy in an imiquimod-induced psoriasis mouse model with good pharmacokinetic properties [1].

Aryl hydrocarbon receptor AhR agonist Anti-psoriasis Structure-activity relationship

Physicochemical Property Differentiation: Computed LogP, TPSA, and Solubility vs. 6-Chloro Analog

The 6-bromo compound (MW 256.06 g/mol) shows distinct physicochemical properties relative to the 6-chloro analog (MW 211.60 g/mol) that are relevant for fragment-based drug design and lead optimization . The target compound has a Consensus Log Po/w of 1.56, TPSA of 56.49 Ų, 0 H-bond donors, 4 H-bond acceptors, 2 rotatable bonds, and an ESOL aqueous solubility of 0.413 mg/mL (LogS −2.79) . The higher molecular weight and increased lipophilicity of the bromo compound (ΔMW = +44.46 g/mol vs. chloro analog) influence membrane permeability and metabolic stability differently than the chloro analog. Both compounds satisfy Lipinski's Rule of Five, but the bromo compound's higher LogP may favor CNS penetration while the chloro analog's lower LogP and molecular weight may favor renal clearance.

Physicochemical properties Drug-likeness LogP Solubility TPSA

Optimal Procurement and Application Scenarios for Methyl 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate


Kinase Inhibitor Library Synthesis via Position-6 Selective Pd Cross-Coupling

The 6-bromo compound is the preferred building block for generating triazolopyridine-based kinase inhibitor libraries through Suzuki-Miyaura or Buchwald-Hartwig coupling at position 6. Its C–Br bond undergoes efficient oxidative addition with standard Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), enabling diversification under mild conditions (60–80°C, 2–4 hours) [1]. The benzenoid inertness of the 6-bromo position ensures that nucleophilic side reactions do not compete with the desired cross-coupling, a key advantage over the 5-bromo and 7-bromo regioisomers which are activated for SₙAr [2]. The methyl ester at position 2 provides an additional handle for further derivatization (hydrolysis to carboxylic acid, amidation, or reduction).

GPR119 Agonist Lead Optimization for Metabolic Disease Programs

For teams pursuing GPR119 agonists targeting type 2 diabetes, obesity, and dyslipidemia, this compound provides a patent-validated entry point. The Sanofi patent family (Schwink et al., 2015/2017) demonstrated that derivatives prepared from this 6-bromo-2-carboxylate scaffold yielded compounds with EC₅₀ values as low as 0.126 μM in GPR119 HTRF agonism assays [3]. Procurement of this specific regioisomer is necessary to replicate and extend the Sanofi SAR, as alternative halogen/position combinations were not exemplified in these patents and may not provide the same potency trajectory.

Complement Factor D Inhibitor Development for Alternative Pathway-Mediated Diseases

The Achillion Pharmaceuticals patent (Wiles et al., 2021) establishes this compound as a key synthetic intermediate for constructing pyrimidine-containing complement factor D inhibitors [4]. Factor D is a clinically validated target for PNH and other complement-mediated disorders, with clinical-stage inhibitors demonstrating therapeutic proof-of-concept. The documented multi-step synthetic protocol using this specific building block provides a reproducible starting point for medicinal chemistry efforts in this target class.

AhR Agonist Discovery for Psoriasis and Skin Barrier Repair Applications

The SAR evidence from Tian et al. (2022) demonstrates that the 6-bromo substitution pattern on the triazolopyridine core is essential for achieving picomolar AhR agonism (EC₅₀ = 0.03 nM for the lead compound 12a) [5]. This compound serves as the direct synthetic precursor for generating 2-aryl-6-bromo-triazolopyridine analogs for AhR-targeted drug discovery. The documented in vivo efficacy in an imiquimod-induced psoriasis mouse model, combined with good pharmacokinetic properties, provides a compelling rationale for selecting this specific building block in dermatological drug discovery programs.

Quote Request

Request a Quote for Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.